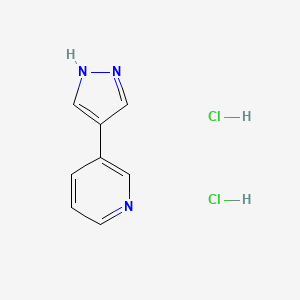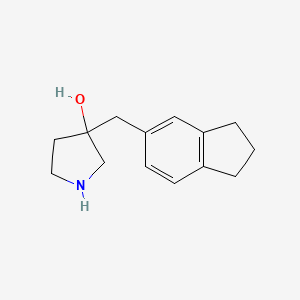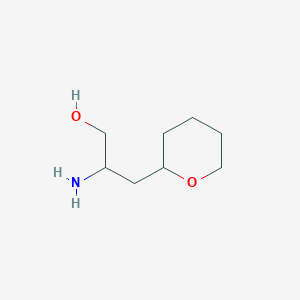
2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is an organic compound that features a tetrahydropyran ring attached to a propanol backbone with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amino alcohol under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Applications De Recherche Scientifique
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the tetrahydropyran ring may interact with hydrophobic regions of proteins, affecting their conformation and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: This compound has a similar structure but differs in the position of the tetrahydropyran ring and the presence of a hydrochloride group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound features a hydroxylamine group instead of an amino group.
Uniqueness
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-amino-3-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-7(6-10)5-8-3-1-2-4-11-8/h7-8,10H,1-6,9H2 |
Clé InChI |
PTUBWMDHGLXCEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


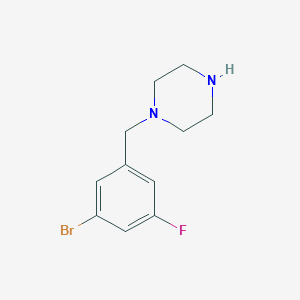
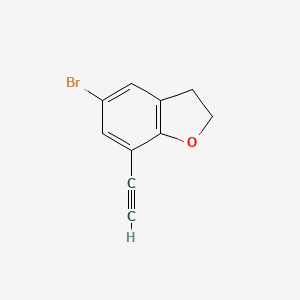






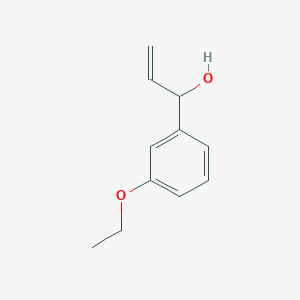
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

